N-(2-methylpropyl)-4-phenylbutanamide
Description
N-(2-methylpropyl)-4-phenylbutanamide is an organic compound characterized by a butanamide backbone with a phenyl group at the 4-position and a 2-methylpropyl (isobutyl) group as the N-substituent. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.33 g/mol.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-(2-methylpropyl)-4-phenylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-12(2)11-15-14(16)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3,(H,15,16) |
InChI Key |
ULEYXYSLGQRTRI-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)CCCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CNC(=O)CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on structural analogs to N-(2-methylpropyl)-4-phenylbutanamide, emphasizing substituent effects and hypothesized properties.
Substituent Variations in Amide Derivatives
Compound A : 4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide
- Structure: Features a phenoxy group substituted with bulky tert-pentyl groups and a chloro-nitro phenyl N-substituent.
- Key Differences: Phenoxy vs. Phenyl: The phenoxy group in Compound A introduces oxygen, increasing polarity compared to the phenyl group in the target compound. Electron-Withdrawing Groups: The 4-chloro-3-nitrophenyl substituent in Compound A may enhance electrophilicity and reactivity, unlike the unsubstituted phenyl in the target.
- Hypothesized Impact: Compound A’s nitro and chloro groups could improve binding to electron-rich biological targets (e.g., enzymes) but reduce metabolic stability.
Compound B : Ispinesib Mesylate (N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide monomethanesulfonate)
- Structure : A benzamide derivative with a 2-methylpropyl group and a complex quinazolinyl moiety.
- Key Differences: Benzamide vs. Butanamide Backbone: The shorter benzamide chain in Compound B may reduce conformational flexibility compared to the target’s butanamide. Charged Groups: The mesylate counterion and aminopropyl group introduce ionic character, enhancing water solubility relative to the target compound.
- Hypothesized Impact :
- The 2-methylpropyl group in both compounds may contribute to similar lipophilicity, but Compound B’s charged groups likely improve bioavailability.
- Compound B’s antiepileptic activity (as a kinesin inhibitor) suggests that the target compound’s phenyl and isobutyl groups could be optimized for CNS-targeting applications.
Naming Conventions and Structural Trends
Data Table: Structural and Hypothesized Properties
Research Implications and Limitations
- Data Gaps: Direct pharmacological or physicochemical data for this compound are scarce in the reviewed literature.
- Synthetic Challenges : The tert-pentyl and nitro groups in Compound A highlight difficulties in synthesizing sterically hindered amides, which may guide synthetic routes for the target compound.
- Nomenclature Clarity: The use of “iso-” prefixes (e.g., isobutyl) aligns with IUPAC conventions , ensuring unambiguous communication in research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
